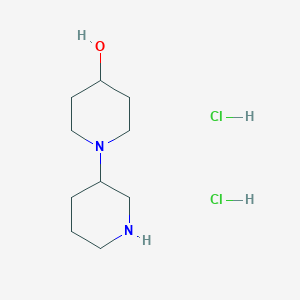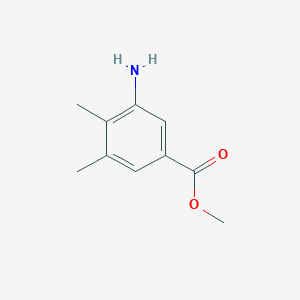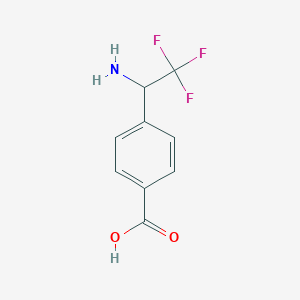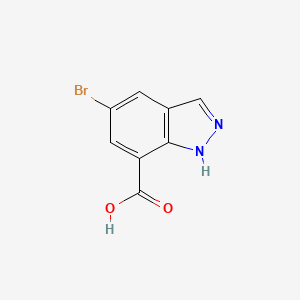
1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(5-amino-2-pyridinyl)-3-pyrrolidinol . It has a molecular weight of 179.22 .
Molecular Structure Analysis
The InChI code for “1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol” is 1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol” include a molecular weight of 179.22 , and it is stored at a temperature of 28 C .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Luminescence
Derivatives similar to "1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol" have been explored for their potential in coordination chemistry, highlighting their versatility as ligands. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have shown promise in forming luminescent lanthanide compounds, which could be useful for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Synthesis and C-H Bond Functionalization
In organic synthesis, 1-Aminopyridinium ylides, which share a structural motif with "1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol," act as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This demonstrates the compound's potential in facilitating complex organic transformations (Le, Nguyen, & Daugulis, 2019).
Antimicrobial and Anticancer Activity
Pyridine derivatives, particularly those featuring amino and hydroxyl groups, have been studied for their antimicrobial and anticancer activities. For example, [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] complexes showed considerable activity against certain bacteria and yeast, including S. aureus and Candida albicans. This suggests potential applications of "1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol" in developing new antimicrobial agents (Abu-Youssef et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZANZYEZRAGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696202 | |
| Record name | 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol | |
CAS RN |
939376-58-6 | |
| Record name | 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)




![4-Bromobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1527764.png)





